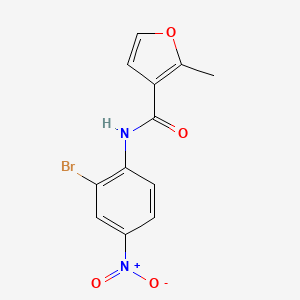![molecular formula C13H16ClNO B4264035 N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4264035.png)
N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropanecarboxamide
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropanecarboxamide, also known as etonitazene, is a synthetic opioid that was first synthesized in the 1950s. It belongs to the cyclopropylfentanyl family of opioids and is known for its strong analgesic properties. Etonitazene has been used extensively in scientific research to study its mechanism of action and its potential as a painkiller.
Mechanism of Action
Etonitazene binds to the mu-opioid receptor in the brain and spinal cord, which is responsible for its analgesic effects. It also activates the reward pathway in the brain, which is responsible for its potential as a drug of abuse. Etonitazene has been shown to have a higher affinity for the mu-opioid receptor than other opioids such as morphine and fentanyl.
Biochemical and Physiological Effects:
Etonitazene has been shown to have a range of biochemical and physiological effects. It has been shown to decrease pain perception, induce sedation, and cause respiratory depression. Etonitazene has also been shown to activate the reward pathway in the brain, which is responsible for its potential as a drug of abuse.
Advantages and Limitations for Lab Experiments
Etonitazene has several advantages for lab experiments. It is a highly potent opioid, which makes it useful for studying the opioid system in the brain. It also has a high affinity for the mu-opioid receptor, which makes it useful for studying the mechanism of action of opioids. However, N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropanecarboxamide also has several limitations for lab experiments. It is highly addictive and can cause respiratory depression, which makes it difficult to use in animal studies.
Future Directions
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropanecarboxamide. One area of research is to study the potential of N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropanecarboxamide as a treatment for opioid addiction. Another area of research is to study the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropanecarboxamide and its potential as a painkiller. Additionally, research could be done to develop safer and more effective opioids that do not have the addictive and respiratory depressant effects of N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropanecarboxamide.
Scientific Research Applications
Etonitazene has been used extensively in scientific research to study its mechanism of action and its potential as a painkiller. It has been shown to bind to the mu-opioid receptor with high affinity, which is responsible for its analgesic effects. Etonitazene has also been used to study the role of the opioid system in the brain and its potential as a treatment for opioid addiction.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-8-12(9)13(16)15-7-6-10-2-4-11(14)5-3-10/h2-5,9,12H,6-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDUFFNPANUXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263955.png)
![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263962.png)
![6-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4263966.png)
![4-[2-(4-butoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4263972.png)
![methyl 4-{[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoate](/img/structure/B4263979.png)
![1-[4-(benzyloxy)phenyl]-4-(2-furoyl)piperazine](/img/structure/B4263986.png)

![N~2~,N~2~-diethyl-3-methyl-5-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxamide](/img/structure/B4264016.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenoxybutanamide](/img/structure/B4264024.png)

![4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264064.png)
![6-bromo-2-(4-ethoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4264068.png)
![5-[2-(3-cyclohexylpropanoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4264073.png)
![2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline](/img/structure/B4264074.png)